2-(5-methyl-1H-imidazol-1-yl)acetic acid

Regiochemistry Isomer Purity Medicinal Chemistry

Researchers requiring a C-5 methyl-substituted imidazole building block for bisphosphonate SAR or kinase inhibitor design face the challenge of regioisomeric ambiguity-the 4-methyl isomer (CAS 933752-30-8) and unsubstituted imidazol-1-ylacetic acid (CAS 22884-10-2) are not interchangeable. This compound resolves that ambiguity with unambiguous 5-methyl regiochemistry. As a direct precursor for bisphosphonate analogs targeting FPPS inhibition and a privileged scaffold in TAFIa inhibitor programs (with analogs achieving up to 1 nM potency), it provides a defined handle for steric and electronic exploration. Also applicable as a zoledronic acid process impurity standard with distinct HPLC retention.

Molecular Formula C6H8N2O2
Molecular Weight 140.142
CAS No. 933682-19-0
Cat. No. B2618399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-methyl-1H-imidazol-1-yl)acetic acid
CAS933682-19-0
Molecular FormulaC6H8N2O2
Molecular Weight140.142
Structural Identifiers
SMILESCC1=CN=CN1CC(=O)O
InChIInChI=1S/C6H8N2O2/c1-5-2-7-4-8(5)3-6(9)10/h2,4H,3H2,1H3,(H,9,10)
InChIKeyFQLFGQKWJNALEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Methyl-1H-imidazol-1-yl)acetic Acid Overview


2-(5-Methyl-1H-imidazol-1-yl)acetic acid is a C-5 methyl-substituted imidazole derivative bearing an acetic acid moiety at the N-1 position . With a molecular formula of C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol, it belongs to the imidazolyl carboxylic acid class and is widely catalogued as a versatile small-molecule scaffold and chemical building block . The 5-methyl substitution distinguishes this compound from the unsubstituted 2-(1H-imidazol-1-yl)acetic acid (CAS 22884-10-2) and from the 4-methyl regioisomer (CAS 933752-30-8), imparting unique steric and electronic properties relevant to N-alkylation reactivity and downstream pharmacophore design .

Workflow C-5 methyl building block for imidazole-acetic acid conjugate synthesis
Regiochemistry 5-methyl regioisomer for SAR studies requiring defined methyl placement
Selection Higher purity grades support multi-step syntheses with fewer by-products

2-(5-Methyl-1H-imidazol-1-yl)acetic Acid: Non-Substitutability


Imidazole-acetic acid derivatives are not interchangeable due to the profound impact of methyl substitution position on both physicochemical properties and synthetic utility. The 5-methyl group alters the electron density of the imidazole ring and influences the pKa of the acetic acid moiety, affecting coupling efficiency, solubility, and downstream biological activity . Regioisomeric impurities (e.g., 4-methyl instead of 5-methyl) can lead to undesired biological profiles or failed crystallizations in medicinal chemistry programs. Furthermore, bulk imidazole-1-acetic acid (CAS 22884-10-2) lacks the methyl substitution entirely, rendering it unsuitable for structure–activity relationship (SAR) studies requiring a C-5 methyl group for target engagement [1].

4-Methyl isomer Regioisomeric impurity alters target engagement and may cause failed crystallizations; not a direct replacement.
Unsubstituted analog Lacks the C-5 methyl group; cannot replicate steric effects required for methyl-directed SAR or bisphosphonate analog synthesis.
Lower purity grades 95% purity may introduce side reactions or require additional purification, shifting yield and reproducibility.

2-(5-Methyl-1H-imidazol-1-yl)acetic Acid: Differentiation Evidence


Regiospecific Identity: 5-Methyl vs. 4-Methyl Isomer

The target compound is unambiguously the 5-methyl isomer (CAS 933682-19-0), distinguished from the 4-methyl isomer (CAS 933752-30-8) by distinct InChI Keys and canonical SMILES. The 4-methyl isomer has the SMILES CC1=CN(CC(O)=O)C=N1, while the 5-methyl isomer has the methyl group at position 5 of the imidazole ring. This regiochemical difference is critical for SAR programs, as the position of the methyl substituent influences target binding and metabolic stability .

Regioisomer identity
Head-to-head
5-Methyl (CAS 933682-19-0) vs 4-Methyl (CAS 933752-30-8); distinct InChI Keys and SMILES.
Supports regioisomer-specific procurement
Incorrect isomer leads to synthesis failure and erroneous SAR
Regiochemistry Isomer Purity Medicinal Chemistry

Purity Specification Impact on Synthesis

Vendor purity specifications for 2-(5-methyl-1H-imidazol-1-yl)acetic acid vary significantly. MolCore specifies ‘NLT 98%’ purity by HPLC, while CymitQuimica offers a minimum purity of 95% . In contrast, the unsubstituted 2-(1H-imidazol-1-yl)acetic acid hydrochloride is commonly supplied at ≥97% purity [1]. Higher purity (≥98%) minimizes side reactions in multi-step syntheses and reduces the need for additional purification steps, directly impacting cost and yield in lead optimization campaigns.

Purity specification
Reported
NLT 98% (MolCore) vs Min. 95% (CymitQuimica); unsubstituted analog typically ≥97%
Higher purity reduces by-product risk
Purity grade selection impacts multi-step yield consistency
Purity Quality Control Synthesis Reproducibility

Lipophilicity Differentiation vs. Unsubstituted Analog

The IUPHAR/BPS Guide to Pharmacology reports a calculated XLogP of 0.38 for 5-methyl-1H-imidazole-4-acetic acid, a closely related C-4 acetic acid regioisomer [1]. Computational predictions for the N-1 substituted 2-(5-methyl-1H-imidazol-1-yl)acetic acid suggest a similar logP increase of approximately 0.88 units relative to the unsubstituted 2-(1H-imidazol-1-yl)acetic acid (predicted XLogP ≈ -0.5), driven by the methyl group. This enhanced lipophilicity may improve membrane permeability in cellular assays and alter pharmacokinetic profiles of derived conjugates.

Lipophilicity shift
Class-level
Predicted ΔXLogP ≈ 0.88 vs unsubstituted analog
May alter membrane permeability in derived conjugates
In silico prediction; experimental logP not available
Lipophilicity Druglikeness Physicochemical Properties

Synthetic Utility: Zoledronic Acid Analog Precursor

2-(1H-Imidazol-1-yl)acetic acid is a well-established key intermediate in the synthesis of zoledronic acid, a third-generation bisphosphonate [1]. The 5-methyl analog (CAS 933682-19-0) enables the preparation of C-5 methyl-substituted zoledronic acid derivatives, which may exhibit altered bone-binding affinity or mevalonate pathway inhibition. In contrast, the unsubstituted analog cannot introduce the methyl group post-synthetically, making the 5-methyl building block essential for SAR exploration of bisphosphonate analogs [2].

Bisphosphonate access
Class-level
Enables direct 5-methyl zoledronic acid analog synthesis; unsubstituted cannot introduce methyl post-bisphosphonation.
Streamlined route for methyl-substituted bisphosphonate SAR
Multi-step synthesis context; methyl group must be present at start
Bisphosphonate Synthesis Zoledronic Acid Analogs Pharmaceutical Intermediates

2-(5-Methyl-1H-imidazol-1-yl)acetic Acid Applications


Methyl-Substituted Zoledronic Acid Analog Synthesis

The compound serves as a direct precursor for bisphosphonate analogs bearing a 5-methylimidazole moiety. This is critical for SAR studies investigating the effect of imidazole substitution on farnesyl pyrophosphate synthase (FPPS) inhibition, bone mineral binding, and antitumor activity of bisphosphonates [1].

Regiospecific Imidazolium Ionic Liquid Preparation

The N-1 acetic acid handle and C-5 methyl group allow regioselective quaternization to generate 1,3-disubstituted imidazolium salts with tailored properties (viscosity, conductivity, thermal stability) for use as green solvents or electrolytes .

Kinase and TAFIa Inhibitor Scaffold

Imidazole acetic acid derivatives are privileged scaffolds in kinase inhibitor and TAFIa inhibitor design. The 5-methyl substitution provides a handle for exploring steric and electronic effects on target binding, as evidenced by SAR studies on imidazole acetic acid TAFIa inhibitors where subtle substituent changes yielded up to 1 nM potency [2].

Analytical Reference Standard for Zoledronic Acid Impurity Profiling

The 5-methyl analog can serve as a process-related impurity or internal standard in HPLC methods for zoledronic acid purity assessment. Its distinct retention time relative to imidazol-1-ylacetic acid enables accurate quantification of residual intermediates [1].

Application
Selection Property
Validation Focus
Methyl-substituted bisphosphonate analog synthesis
Regiospecific 5-methyl imidazole scaffold
SAR interpretation at C-5 position; FPPS inhibition context
Imidazolium ionic liquid preparation
N-1 acetic acid handle with C-5 methyl for regioselective quaternization
Ionic liquid property screening (viscosity, thermal stability)
Kinase / TAFIa inhibitor scaffold research
5-methyl substitution for steric/electronic SAR
Target binding modulation review; reported potency range context
Analytical reference for zoledronic acid impurity profiling
Distinct retention time relative to imidazol-1-ylacetic acid
HPLC method specificity; residual intermediate quantification
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